Product packaging for Picryl sulfone(Cat. No.:CAS No. 10580-80-0)

Picryl sulfone

Cat. No.: B081862
CAS No.: 10580-80-0
M. Wt: 488.26 g/mol
InChI Key: LBSKWFDEDNVDAU-UHFFFAOYSA-N
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Description

Picryl sulfone is a chemical reagent of significant value in immunological research. It has been documented as an effective agent for inducing a state of specific immunological unresponsiveness in experimental models, a critical tool for studying immune tolerance and regulation . In laboratory studies, pretreatment of mice with picryl sulfonic acid has been shown to render them specifically unresponsive to subsequent sensitization with picryl chloride, thereby inhibiting the development of contact sensitivity . Research indicates that the unresponsiveness induced is not a state of pure classical tolerance but appears to involve an active mechanism where lymph node cells from unresponsive donors can specifically impair the induction or manifestation of contact sensitivity . This makes this compound a crucial compound for investigating antibody-mediated immune depression and the cellular mechanisms that control immunological responses. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4N6O14S B081862 Picryl sulfone CAS No. 10580-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trinitro-2-(2,4,6-trinitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N6O14S/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)33(31,32)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKWFDEDNVDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065131
Record name Picryl sulfone
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Molecular Weight

488.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10580-80-0
Record name 2,2′,4,4′,6,6′-Hexanitrodiphenyl sulfone
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Record name Picryl sulfone
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Record name Benzene, 1,1'-sulfonylbis[2,4,6-trinitro-
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Record name Picryl sulfone
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Record name Bis(2,4,6-trinitrophenyl) sulphone
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Mechanistic Investigations of Picryl Sulfone Reactions

Nucleophilic Substitution Mechanisms (SNAr)

Picryl sulfone readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a direct consequence of the electronic nature of the picryl system.

Role of Trinitrobenzene Ring Electrophilicity

The 2,4,6-trinitrobenzene ring is the cornerstone of this compound's reactivity in SNAr reactions. The presence of three strongly electron-withdrawing nitro (NO₂) groups significantly diminishes the electron density of the aromatic ring, rendering it highly electrophilic. masterorganicchemistry.comnumberanalytics.comwikipedia.org This pronounced electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org

The nitro groups, particularly those at the ortho and para positions relative to the sulfone leaving group, play a crucial role in stabilizing the negatively charged intermediate formed during the substitution process. masterorganicchemistry.comwikipedia.org This stabilization is achieved through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro groups. This delocalization lowers the activation energy of the reaction, thereby facilitating the substitution. masterorganicchemistry.com Consequently, the rate of nucleophilic aromatic substitution is significantly accelerated by the presence of these electron-withdrawing groups. masterorganicchemistry.comresearchgate.net

σ-Adduct Formation in Picryl Systems

A key feature of SNAr reactions involving picryl systems is the formation of a stable intermediate known as a Meisenheimer complex, or σ-adduct. wikipedia.orgcdnsciencepub.commdpi.com This complex is formed when a nucleophile attacks an electron-deficient aromatic ring. mdpi.com In the case of picryl derivatives, the attacking nucleophile adds to a carbon atom of the ring, leading to the formation of a cyclohexadienyl anion intermediate where the negative charge is delocalized across the ring and the nitro groups. cdnsciencepub.com

The stability of these Meisenheimer complexes is a critical factor in the reaction mechanism. They are often deeply colored, which historically aided in their detection and characterization. mdpi.com The formation of the σ-adduct is typically the rate-determining step in the SNAr reaction. masterorganicchemistry.comresearchgate.net Studies on various picryl ethers have shown that the regioselectivity of nucleophilic attack can be influenced by both kinetic and thermodynamic factors. For instance, with certain nucleophiles, attack at the C-3 position is kinetically favored, while the C-1 adduct is the thermodynamically more stable product. researchgate.netcdnsciencepub.com The formation of these adducts can be reversible, and their stability is influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org In some instances, these spirocyclic Meisenheimer complexes can be exceptionally stable and can be isolated and characterized. mdpi.com

Radical Reaction Pathways Involving Sulfones

Beyond ionic pathways, sulfones can also participate in reactions involving radical intermediates. The generation and subsequent reactivity of sulfonyl radicals offer alternative routes for the transformation of sulfone-containing compounds.

Sulfonyl Radical Generation and Reactivity

Sulfonyl radicals are valuable reactive intermediates in organic synthesis. acs.org They can be generated from various precursors, including sulfonyl halides, sulfinic acids, and sulfonyl hydrazides, through processes like photolysis or atom/group transfer reactions. nih.govrsc.org More recent methods involve the photoredox activation of sulfone-substituted tetrazoles to generate sulfonyl radicals. organic-chemistry.orgcam.ac.uk

Once generated, sulfonyl radicals exhibit diverse reactivity. They can participate in addition reactions to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. thieme-connect.comorganic-chemistry.org The electrophilic nature of some sulfonyl radicals allows them to react readily with electron-rich olefins. acs.org A notable characteristic of sulfonyl radicals is their ability to undergo a reversible α-scission reaction, which involves the release or uptake of sulfur dioxide (SO₂). acs.orgrsc.org This property has been exploited in various synthetic transformations. acs.org The involvement of the sulfonyl group as a leaving group in radical transformations provides a complementary strategy to traditional cross-coupling reactions. acs.org

Rearrangement Reactions of Sulfone Frameworks

The sulfone functional group can undergo rearrangement reactions, leading to significant structural changes in the molecule. One of the most well-known is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.orgchemeurope.com In this reaction, a nucleophilic group within the same molecule displaces an aryl sulfone from its aromatic ring attachment. wikipedia.org The reaction requires an activated aromatic ring, a condition well-met by the picryl group. wikipedia.orgchemeurope.com

A variation of this is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile and does not necessarily require activation of the aromatic ring by electron-withdrawing groups if the nucleophile is sufficiently strong. wikipedia.orgchemeurope.comcdnsciencepub.com This rearrangement results in the formation of a new carbon-carbon bond. cdnsciencepub.com Mechanistic studies suggest that these rearrangements proceed through a spirocyclic Meisenheimer adduct intermediate. cdnsciencepub.com Additionally, N-heterocyclic carbenes have been shown to catalyze the rearrangement of certain vinyl sulfones through a proposed mechanism involving the ejection and re-addition of a sulfinate group. nih.gov Other rearrangements of sulfones that have been studied include 1,3-sulfonyl migrations and the Ramberg-Bäcklund rearrangement, which can proceed through either radical or ionic mechanisms. tandfonline.com

1,2-Sulfone Rearrangements

The 1,2-sulfone rearrangement is a notable transformation in organosulfur chemistry. Mechanistic studies have revealed that this rearrangement can be initiated by the nucleophilic addition to appropriately activated sulfones. rsc.org This process has been investigated in detail for bis-activated vinyl sulfones, where a variety of nucleophiles, activated by different catalyst types such as enamines, Brönsted bases, or thioureas, can promote the rearrangement. rsc.orgajol.info

The reaction with bis-activated vinyl sulfones proceeds through the initial addition of a nucleophile, which is followed by the migration of a sulfonyl group. This transformation can yield products with high efficiency. rsc.org Further studies have expanded the scope of this rearrangement to other electrophiles like vinyl-sulfone acrylates, demonstrating the versatility of the underlying mechanism. ajol.info

N-heterocyclic carbenes (NHCs) have also been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylenes to the corresponding trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) under mild conditions. Mechanistic investigations of this particular reaction suggest a process involving conjugate addition of the carbene, followed by the ejection and subsequent re-addition of a sulfinate ion. organic-chemistry.org

While the picryl groups in this compound provide significant electronic activation, the 1,2-sulfone rearrangement is most prominently documented for vinyl sulfone systems. The direct observation or detailed study of a 1,2-sulfone rearrangement specifically involving this compound itself is not extensively reported in the reviewed literature.

Elucidation of Reaction Intermediates in Sulfone Chemistry

The reactivity of sulfones is intrinsically linked to the formation of various transient species. The elucidation of these reaction intermediates is crucial for understanding reaction mechanisms and predicting product outcomes. Sulfones can participate in reactions proceeding through anionic, cationic, and radical intermediates. lookchem.com

Aryl sulfones bearing strong electron-withdrawing groups, such as this compound, are particularly susceptible to nucleophilic aromatic substitution (SNAr). The key intermediates in these reactions are anionic σ-adducts, commonly known as Meisenheimer complexes. The reaction of picryl chloride, a related picryl derivative, with diethylmalonate anion has been shown to proceed through a rapidly formed, colored Meisenheimer-like intermediate. cdnsciencepub.com This intermediate subsequently decomposes in a slower, rate-determining step to form the final substitution product. cdnsciencepub.com

Kinetic and spectroscopic studies on picryl systems confirm the presence of these intermediates. For instance, in the reaction of picryl chloride with diethylmalonate anion in a benzene-DMSO solvent system, a steady-state presence of the intermediate can be observed, allowing for the independent measurement of the rate constants for its formation and decomposition. cdnsciencepub.com Similarly, studies on the reaction of picryl aryl ethers with oxygen-centered nucleophiles have demonstrated the formation of regioisomeric Meisenheimer adducts, where the kinetically favored adduct forms at the C-3 position, while the thermodynamically favored adduct forms at the C-1 position, leading to SNAr displacement. researchgate.net

Beyond the well-documented Meisenheimer complexes in picryl chemistry, other intermediates are significant in the broader context of sulfone reactions. These include:

Radical Intermediates: Arylazo sulfones can serve as precursors to aryl and alkyl(aryl)sulfonyl radicals under visible light irradiation, which can be harnessed for C-C and C-heteroatom bond formation. acs.org The synthesis of various cyclic sulfones has been proposed to proceed via sulfonyl radical intermediates generated from sources like Na₂S₂O₅. mdpi.com

Anionic Intermediates: Besides Meisenheimer complexes, simple sulfonyl anions can be generated and used in synthesis. For example, the reduction of an alkyl sulfonyl radical can produce a sulfonyl anion, which can then participate in palladium-catalyzed cross-coupling reactions. mdpi.com

Cationic Intermediates: In certain contexts, such as the Friedel-Crafts reaction, sulfonyl halides can generate RSO₂⁺ species. wikipedia.org Furthermore, protonation of metal-coordinated phenyl sulfones can lead to the formation of arenium ion intermediates, which are susceptible to nucleophilic attack. nih.gov

The table below summarizes the key reaction intermediates identified in the chemistry of sulfones and related activated aromatic systems.

Intermediate TypePrecursor/SystemMethod of Generation/ObservationResearch FindingCitation
Meisenheimer Complex Picryl Chloride + Diethylmalonate anionStopped-flow & UV-Visible SpectrophotometryRapid formation of a colored intermediate, followed by slower decomposition to products. cdnsciencepub.com
Meisenheimer Complex Picryl Aryl Ethers + Nucleophiles (OH⁻, MeO⁻)400 MHz NMR SpectroscopyKinetically favored attack at C-3; thermodynamically favored attack at C-1 leading to substitution. researchgate.net
Aryl/Sulfonyl Radicals Arylazo SulfonesVisible Light Irradiation (Photocatalyst-free)Precursors to reactive radicals for bond formation. acs.org
Arenium Ion Metal-Coordinated Phenyl SulfoneProtonationForms an arenium species that reacts with nucleophiles. nih.gov

Reactivity Studies of Picryl Sulfone

Kinetic Analysis of Picryl Sulfone Transformations

The study of reaction kinetics provides fundamental insights into the mechanisms of chemical transformations involving this compound. By analyzing reaction rates, the influence of various factors such as reactant structure, solvent, and temperature can be elucidated.

The reactions of highly activated aromatic compounds like this compound are often rapid and are typically monitored using techniques such as stopped-flow spectrophotometry. solvo-chem.com The primary mode of reaction is nucleophilic aromatic substitution (SNAr), which generally proceeds via an addition-elimination mechanism involving a stable intermediate known as a Meisenheimer complex. fishersci.co.ukguidetopharmacology.org

Kinetic studies on the reaction of picramide and its N-alkylated derivatives with sulfite (B76179) ion have provided specific rate constants for the formation (k1) and decomposition (k-1) of the corresponding Meisenheimer complexes. solvo-chem.com These values, determined at 25.0 °C, illustrate the high reactivity of these electron-poor systems.

Table 1: Rate Constants for the Reaction of Picramide Derivatives with Sulfite Ion in Aqueous Solution at 25.0 °C

Compoundk₁ (M⁻¹ s⁻¹)k₋₁ (s⁻¹)
Picramide5.7 x 10⁴7
N-Methylpicramide1.4 x 10⁴0.20
N,N-Dimethylpicramide4.1 x 10³0.14

Data sourced from kinetic studies on picramide derivatives, which serve as analogues for understanding this compound reactivity. solvo-chem.com

The electronic properties of substituents on the nucleophile significantly impact the reaction rates with picryl systems. This is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). fishersci.be

In the reaction of picryl chloride with substituted anilines, a Hammett plot of log(k) versus σ yields a reaction constant (ρ) of -1.05, indicating that electron-donating groups on the aniline (B41778) accelerate the reaction by increasing the nucleophilicity of the amine nitrogen. nih.gov Similarly, for the reaction of aryl arylmercury sulphides with picryl iodide, electron-donating substituents in the arylmercury sulphide enhance the reaction rate, yielding ρ values of –0.966 and –3.67 for substituents on the different aryl rings. wikipedia.org The large negative ρ values signify the development of positive charge on the nucleophile in the transition state, consistent with the SNAr mechanism. nih.gov

In some cases, such as the reaction of 2,4,6-tris(trifluoromethanesulfonyl)anisole with substituted anilines, the Hammett plot is nonlinear. nih.gov It can exhibit two distinct slopes: a ρ value of –3.26 for anilines with electron-donating substituents and a ρ value of –1.40 for those with electron-withdrawing groups. nih.gov This nonlinearity suggests a change in the transition state structure or mechanism, possibly involving a shift from a polar SNAr process to a single electron transfer (SET) mechanism for the more electron-rich anilines. nih.gov

The solvent plays a crucial role in modulating the reactivity of this compound by influencing the solubility of reactants and stabilizing intermediates and transition states. guidetopharmacology.org For SNAr reactions, polar aprotic solvents are particularly effective. ontosight.ai

The choice of solvent can significantly alter reaction rates. For the rearrangement of picryl oxime ethers, the rate increases with the dielectric constant of the solvent, following the order C₂H₄Cl₂ > CHCl₃ > CCl₄. fishersci.se In the synthesis of polysulfones, aprotic dipolar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide are preferred because they effectively solvate cations, which increases the nucleophilicity of anionic nucleophiles (like phenolates) and thereby accelerates the reaction. ontosight.ai

Kinetic studies of the reaction between 2-chloro-3,5-dinitrobenzotrifluoride (B120725) and aniline in various solvents reveal different solvation models. nih.gov

Alkanols can solvate the amine nucleophile, potentially weakening intramolecular hydrogen bonding in the reaction intermediate. nih.gov

Non-polar solvents may enhance this intramolecular hydrogen bonding, thereby increasing the amine's nucleophilicity. nih.gov

Dipolar aprotic solvents can solvate both the amine and the intermediate, facilitating the reaction through intermolecular interactions. nih.gov

The use of sulfoxides and sulfones as solvents themselves has been shown to be effective for glycosidation reactions, where acids produced from carbohydrate caramelization catalyze the reaction. nih.gov

The effect of temperature on the reaction rate of this compound transformations is described by the Arrhenius equation. The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic details. These parameters are often calculated from rate constants measured at several temperatures. nih.govalfa-chemistry.com

For the reactions of picryl chloride with substituted anilines in acetonitrile, Arrhenius parameters have been systematically measured. alfa-chemistry.comfishersci.co.ukwikipedia.org A linear relationship between ΔH‡ and ΔS‡ across a series of reactions is indicative of a single, consistent mechanism. nih.gov In studies of the reaction between sulfite ion and picramide derivatives, the activation parameters for the formation of the σ-complexes were determined. solvo-chem.com

Table 2: Activation Parameters for σ-Complex Formation Between Picramide Derivatives and Sulfite Ion

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Picramide4.3 ± 0.5-25 ± 2
N-Methylpicramide5.8 ± 0.5-23 ± 2
N,N-Dimethylpicramide7.7 ± 0.5-19 ± 2

Data sourced from kinetic studies on picramide derivatives, which serve as analogues for understanding this compound reactivity. solvo-chem.com

The regular variation of these activation parameters suggests that the reactions proceed through a common mechanism. nih.gov It is also noted that the activation energy itself can be temperature-dependent. fishersci.atnih.gov

Solvent Effects on Reactivity and Kinetics

Selective Reactions of this compound

The high reactivity of this compound can be harnessed to achieve selective chemical transformations, a property crucial in fields like bioconjugation and materials science.

Chemoselectivity refers to the preferential reaction of one functional group over another. The sulfone group in activated systems like vinyl sulfones demonstrates high reactivity and selectivity. For example, vinyl sulfones react selectively and more rapidly with thiols compared to acrylates in Michael addition reactions. fishersci.ie This selectivity allows for the specific modification of thiol-containing molecules, such as cysteine residues in proteins, even in the presence of other nucleophilic groups. fishersci.ienih.gov

In picryl systems, regioselectivity of nucleophilic attack is a key aspect of chemoselectivity. Studies on picryl aryl ethers show that nucleophilic attack can occur at two primary positions on the picryl ring: C-1 (the carbon bearing the leaving group) and C-3 (an unsubstituted carbon). guidetopharmacology.org With nucleophiles like hydroxide (B78521) or methoxide, attack at the C-3 position is kinetically favored, leading to a rapidly formed but less stable σ-adduct. guidetopharmacology.org In contrast, attack at the C-1 position is thermodynamically favored and leads to the SNAr substitution product. guidetopharmacology.org This behavior is known as K3T1 (kinetic control at C-3, thermodynamic control at C-1) regioselectivity. guidetopharmacology.org This inherent selectivity allows for controlling the reaction outcome by modifying reaction conditions such as time and temperature. guidetopharmacology.org The picryl substituent itself, with its bulky ortho nitro groups, can sterically influence reaction pathways, further contributing to selectivity. fishersci.se

Chemoselectivity in Covalent Reactions

Acid-Base Properties and Carbanion Chemistry of Sulfones

The sulfonyl group (SO₂) is a potent electron-withdrawing group that significantly increases the acidity of α-protons, leading to the formation of α-sulfonyl carbanions. The presence of two sulfonyl groups further enhances this effect. For example, the successive substitution of hydrogen atoms in methane (B114726) with methylsulfonyl groups leads to a marked increase in acidity. academie-sciences.fr

The acidifying effect of the sulfonyl group is less pronounced than that of a nitro group but is a key factor in the reactivity of sulfone compounds. academie-sciences.fr The kinetic acidity, which refers to the rate of proton abstraction, is a critical parameter in reactions involving these carbon acids. Studies comparing sulfones to ketones have provided quantitative data on their kinetic acidities in aqueous solutions. acs.org The pKa values of various sulfonyl-activated carbon acids have been determined in different solvents, such as dimethyl sulfoxide (DMSO), highlighting the influence of both the molecular structure and the solvent on acidity. academie-sciences.frresearchgate.netnih.gov For instance, the pKa of bis(phenylsulfonyl)methane (B177063) in DMSO is 12.25. academie-sciences.fr The introduction of highly electron-withdrawing groups, such as trifluoromethylsulfonyl (SO₂CF₃), can dramatically increase the acidity of carbon acids. acs.orgnih.gov

Table 1: Comparison of pKa Values for Selected Carbon Acids in DMSO

CompoundActivating Group(s)pKa in DMSO
PhCH(CN)₂Cyano4.2 academie-sciences.fr
PhCH(SO₂CH₃)₂Methylsulfonyl~14.2 academie-sciences.fr
PhCH(SO₂CH₂Ph)₂Benzylsulfonyl~11.2 academie-sciences.fr
p-NO₂PhCH(CN)₂Cyano, Nitro11.61 academie-sciences.fr
p-NO₂PhCH(SO₂C₂H₅)₂Ethylsulfonyl, Nitro21.7 academie-sciences.fr
CH₂(SO₂Ph)₂Phenylsulfonyl12.25 academie-sciences.fr
PhSO₂CH₂COPhPhenylsulfonyl, Carbonyl11.4 academie-sciences.fr

This table is interactive. You can sort the columns by clicking on the headers.

The generation of α-sulfonyl carbanions is a cornerstone of the chemistry of sulfones, enabling a wide array of synthetic transformations. academie-sciences.frresearchgate.net These carbanions, stabilized by the adjacent sulfonyl group(s), can act as potent nucleophiles in various reactions, including alkylations and additions to carbonyl compounds. researchgate.net The stability of these carbanions is attributed to the delocalization of the negative charge onto the sulfonyl group. academie-sciences.fr

The reactivity of α-sulfonyl carbanions is influenced by several factors, including the nature of the substituents on the sulfonyl group and the counterion. researchgate.net For example, the alkylation of α-sulfonyl carbanions is a widely used method for forming new carbon-carbon bonds. researchgate.net These carbanions can also participate in ring-opening reactions, as seen in the reaction of episulfones (three-membered cyclic sulfones) with strong bases, which leads to the formation of alkenyl sulfinate intermediates. rsc.org These intermediates can then be trapped by electrophiles. rsc.org The rich chemistry of the sulfonyl group allows the products of these reactions to be further transformed into a variety of other functional groups. researchgate.net

Kinetic Acidities of Sulfonyl-Activated Carbon Acids

Reactivity with Specific Nucleophiles

Sulfones, particularly α,β-unsaturated sulfones (vinyl sulfones), are excellent Michael acceptors. In a Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). wikipedia.org The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond in vinyl sulfones, making the β-carbon electrophilic and highly susceptible to nucleophilic attack. nih.gov

This reactivity has been extensively utilized in organic synthesis. For instance, divinyl sulfone can undergo oxa-Michael addition polymerization with alcohols, initiated by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). tugraz.atrsc.org This reaction is efficient and can proceed under solvent-free conditions. tugraz.at The Michael addition of various nucleophiles to vinyl sulfone-modified carbohydrates has been employed to create a diverse range of complex and stereochemically rich molecules. nih.gov The resulting adducts can often be further manipulated, as the sulfonyl group can be removed under specific conditions. nih.gov

The thiol group of cysteine residues in proteins is a potent nucleophile and a common target for chemical modification and bioconjugation. uri.eduresearchgate.netresearchgate.net Aryl sulfones, particularly those with highly activated aromatic rings like this compound, can serve as electrophilic partners in the S-arylation of cysteine. nih.gov

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion of cysteine attacks the electron-deficient aromatic ring, displacing the sulfonyl group or another suitable leaving group. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. nih.govmit.edu

Researchers have developed various heteroaryl sulfones as reagents for the chemoselective and metal-free S-arylation of cysteine residues under mild, biocompatible conditions. nih.gov The reactivity of these sulfones can be finely tuned by modifying the heterocyclic core and the leaving group, allowing for predictable reaction rates. nih.gov This strategy has been successfully applied to the site-specific modification of proteins, enabling the development of bioconjugates with novel properties. nih.govmit.edu The resulting thioether linkage is generally stable. nih.gov

Advanced Spectroscopic and Structural Characterization of Picryl Sulfone

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction techniques are fundamental in chemistry and materials science for determining the atomic and molecular structure of a crystal. uc.pt

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. researchgate.net The technique involves directing an X-ray beam onto a single, high-quality crystal. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. By analyzing the positions and intensities of these diffracted spots, researchers can generate a three-dimensional map of the electron density within the crystal's unit cell. uc.ptarabjchem.org This map allows for the precise determination of atomic positions, leading to the elucidation of bond lengths, bond angles, and torsional angles that define the molecule's exact geometry and conformation. researchgate.net

Furthermore, SCXRD reveals how molecules pack together in the crystal lattice, providing critical information on symmetry, unit cell parameters, and intermolecular interactions like hydrogen bonds. uc.ptresearchgate.net While SCXRD is the definitive technique for structural elucidation, a published single-crystal structure with detailed crystallographic data for Bis(2,4,6-trinitrophenyl) sulfone was not available in the searched databases. The analysis of related nitroaromatic compounds, however, confirms that SCXRD is essential for understanding the conformational preferences and packing motifs driven by the sterically demanding and highly polar nitro groups. uc.pt

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used for the characterization of polycrystalline or powdered solid materials. nih.gov Instead of a single crystal, the sample consists of many tiny, randomly oriented crystallites. When exposed to an X-ray beam, these crystallites collectively produce a characteristic diffraction pattern. nih.govresearchgate.net

This pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification by comparison with reference patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). nih.gov PXRD is widely employed to assess the purity of a sample, identify different polymorphic forms, and determine the degree of crystallinity in a material. nih.gov The technique is crucial for quality control and characterization in various fields, including pharmaceuticals and materials science. nih.govcreative-biostructure.com Although it is a standard method for solid-state characterization, a reference PXRD pattern for Bis(2,4,6-trinitrophenyl) sulfone has not been published in the consulted databases.

Hirshfeld surface analysis is a powerful computational tool used to explore and quantify intermolecular interactions within a crystal structure, providing insights that complement experimental X-ray diffraction data. colab.wsekb.eg The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all its neighbors combined. researchgate.netrsc.org

This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. The dnorm map displays negative (red) values for contacts shorter than the van der Waals radii, indicating key interaction points like hydrogen bonds. researchgate.net A two-dimensional "fingerprint plot" is also generated, which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). researchgate.netresearchgate.net This plot allows for the quantitative breakdown of different types of interactions.

For a molecule like picryl sulfone, with its numerous nitro groups and aromatic rings, Hirshfeld analysis would be expected to reveal a complex network of interactions. Based on analyses of similar highly nitrated aromatic compounds, the dominant interactions would likely be strong O···H and O···O contacts involving the nitro groups. rsc.org Additionally, π-π stacking interactions between the trinitrobenzene rings would play a significant role in the crystal packing. rsc.org These interactions are crucial in determining the physical properties and stability of the crystalline material.

Powder X-ray Diffraction (XRD) for Material Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds in both solution and the solid state. It provides detailed information about the local chemical environment of NMR-active nuclei, such as ¹H and ¹³C. libretexts.org

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. libretexts.orgacs.org The chemical shift (δ) of a nucleus in an NMR spectrum indicates its electronic environment, while the integration of a ¹H signal relates to the number of protons, and spin-spin coupling provides information about adjacent nuclei. libretexts.org

For Bis(2,4,6-trinitrophenyl) sulfone, the molecular structure possesses a high degree of symmetry (C₂ᵥ). This symmetry dictates that the NMR spectra would be relatively simple.

¹H NMR: The molecule contains only four protons, which are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single signal (a singlet) in the aromatic region. chemicalbook.com

¹³C NMR: Due to the molecule's symmetry, there are only four unique carbon environments. A proton-decoupled ¹³C NMR spectrum would therefore be expected to exhibit four distinct signals. chemicalbook.comlibretexts.org A ¹³C NMR spectrum for Bis(2,4,6-trinitrophenyl) sulfone is available in the SpectraBase database. nih.gov

The predicted assignments for the ¹³C NMR spectrum are shown in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)
C-SO₂~135-145Singlet
C-H~125-135Doublet
C-NO₂ (ortho)~145-155Singlet
C-NO₂ (para)~140-150Singlet

While 1D NMR is powerful, advanced techniques offer deeper structural insights, especially for complex molecules or solid materials. iucr.org

Solid-State NMR (SSNMR): For compounds that are poorly soluble or for analyzing the crystalline form directly, SSNMR is the technique of choice. nih.govrsc.org In the solid state, anisotropic interactions (like chemical shift anisotropy and dipolar coupling) cause significant line broadening, which is averaged out in solution. scholaris.ca Techniques like Magic Angle Spinning (MAS) and high-power proton decoupling are used to suppress these interactions and obtain high-resolution spectra from solid samples. nih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. scholaris.ca SSNMR would be essential for comparing the conformation of this compound in the solid state to any potential solution-state structures.

Two-Dimensional (2D) NMR: 2D NMR experiments spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. creative-biostructure.comlibretexts.org

COSY (Correlation Spectroscopy): A homonuclear technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound itself, this would be of limited use due to the presence of only one type of proton.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that maps proton signals to the carbons they are directly attached to. creative-biostructure.com This would definitively link the single proton signal of this compound to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for piecing together a molecular skeleton.

These advanced techniques would be particularly crucial for confirming the structure of any unsymmetrical derivatives or impurities related to this compound. iucr.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

In the analysis of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The sulfone group (SO₂) typically exhibits strong, distinct stretching vibrations. researchgate.net These are generally observed as two bands corresponding to asymmetric and symmetric stretching modes. msu.edu For sulfones, these bands are expected in the regions of 1350-1310 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netmsu.edu

The nitro groups (NO₂) attached to the aromatic rings also have characteristic strong absorption bands. The asymmetric stretching vibrations of the NO₂ groups are typically found in the 1570-1500 cm⁻¹ range, while the symmetric stretching vibrations appear in the 1370-1320 cm⁻¹ region. The presence of multiple nitro groups on the picryl moieties would likely result in broad and intense absorptions in these areas.

Additionally, the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically occur in the 1600-1400 cm⁻¹ region. Other bands related to C-N stretching and various bending vibrations (in-plane and out-of-plane) of the aromatic rings and functional groups contribute to the complexity of the fingerprint region (below 1500 cm⁻¹). researchgate.net The interpretation of the full spectrum allows for a comprehensive structural confirmation of this compound. researchgate.netmdpi.com

A study involving a polyether sulfone membrane utilized FT-IR to analyze the surface, demonstrating the technique's applicability to sulfone-containing materials. mdpi.com The analysis was performed in a spectral range of 4000 to 400 cm⁻¹, which is typical for identifying organic functional groups. mdpi.com

Interactive Table: Characteristic FT-IR Absorption Ranges for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Sulfone (SO₂)Asymmetric Stretch1350-1310
Symmetric Stretch1160-1120
Nitro (NO₂)Asymmetric Stretch1570-1500
Symmetric Stretch1370-1320
Aromatic C-HStretch> 3000
Aromatic C=CStretch1600-1400

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. This often makes it particularly effective for analyzing symmetric non-polar bonds and aromatic systems.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the nitro groups are expected to produce strong signals. The aromatic ring vibrations will also be prominent. The sulfone group's symmetric stretch, which may be weak in the IR spectrum, can sometimes be more easily observed in the Raman spectrum.

While specific experimental Raman data for this compound is not widely published, related studies on similar molecules provide insight. For instance, studies on phenylsulfone (PS) have identified numerous Raman-active vibrations. researchgate.net The complexity of the spectra can be influenced by factors such as crystalline structure and temperature. researchgate.net Techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal, which could be beneficial for detailed analysis of this compound, especially at low concentrations. renishaw.com

Other Advanced Characterization Techniques

Beyond vibrational spectroscopy, several other advanced analytical methods are crucial for a full structural and morphological characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1 to 10 nanometers of a material's surface. eag.comwikipedia.orgmicro.org.au The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. micro.org.au The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment. eag.comwikipedia.org

For this compound, an XPS analysis would provide:

Elemental Composition: Quantitative analysis of the atomic percentages of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S) on the sample surface. eag.com

Chemical State Information: High-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions would reveal the different chemical states of these elements. For example, the S 2p spectrum would confirm the +6 oxidation state of sulfur in the sulfone group. eag.com The N 1s spectrum would be characteristic of the nitro (NO₂) groups, and the O 1s spectrum would show contributions from both the nitro and sulfone groups. The C 1s spectrum would provide information about the carbon atoms in the aromatic rings and their bonds to nitrogen and sulfur.

This ability to distinguish between different chemical states is a key advantage of XPS. For instance, it can clearly differentiate between a sulfone and a sulfide (B99878). eag.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at high magnifications. improvedpharma.com A focused beam of electrons is scanned across the sample surface, and the interactions produce various signals, primarily secondary electrons and backscattered electrons, which are used to form an image. improvedpharma.comnrel.gov

An SEM analysis of this compound would reveal important information about its physical form, such as:

Crystal Morphology: The size, shape, and habit of its crystals.

Surface Texture: Details about the surface features, such as smoothness, roughness, or the presence of any defects.

Particle Size Distribution: If the sample is in powdered form, SEM can be used to assess the size and distribution of the particles.

SEM is a standard technique for the characterization of solid materials, providing direct visual evidence of their micro- and nanostructure. nih.gov

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique that is almost always coupled with SEM. nrel.goviagi.or.id When the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms in the sample. delongamerica.com The energy of these X-rays is unique to each element. delongamerica.com

An EDS analysis of this compound provides:

Elemental Identification: It confirms the presence of the expected elements (Carbon, Nitrogen, Oxygen, and Sulfur) in the sample. iitk.ac.inrockymountainlabs.com

Elemental Mapping: By scanning the electron beam over an area of the sample, EDS can generate maps showing the spatial distribution of each element. nrel.gov This is particularly useful for assessing the homogeneity of the sample and identifying any impurities or phase segregation.

Quantitative Analysis: EDS can provide semi-quantitative or fully quantitative elemental composition of the sample. nrel.gov

Together, SEM and EDS provide a comprehensive characterization of the morphology and elemental composition of a material. iagi.or.id

Quartz Crystal Microbalance (QCM) for Surface Reaction Monitoring

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique that measures changes in mass per unit area by detecting shifts in the resonance frequency of a piezoelectric quartz crystal. nanoscience.comnih.gov This analytical tool is particularly valuable for monitoring surface interactions in real-time, including the adsorption, deposition, and binding of molecules to a functionalized surface. researchgate.netfrontiersin.org While direct and specific research on the application of QCM for monitoring the surface reactions of this compound is not extensively documented in publicly available literature, the well-established use of QCM for detecting other nitroaromatic compounds provides a strong basis for its potential application in this area. researchgate.netresearchgate.netnih.govnih.gov

The fundamental principle of QCM as a sensor lies in the Sauerbrey equation, which establishes a linear relationship between the change in oscillation frequency (Δf) of the quartz crystal and the added mass (Δm) on its surface. nanoscience.com This allows for the detection of minute mass changes, often at the nanogram level. nanoscience.com For the study of surface reactions, the QCM sensor's surface, typically a gold electrode, can be coated with a variety of materials designed to selectively interact with the analyte of interest. mdpi.com

In the context of nitroaromatic compounds, which are structurally related to this compound, QCM sensors have been developed using various sensitive coatings. researchgate.net For instance, materials like copper phthalocyanine (B1677752) (CuPc) and different metalloporphyrins have been employed to coat QCM crystals for the detection of nitroaromatics in gaseous form. researchgate.netresearchgate.net The interaction between the electron-deficient nitroaromatic compounds and the electron-rich coating material leads to adsorption on the sensor surface, resulting in a measurable frequency shift. researchgate.net

A hypothetical application for monitoring this compound surface reactions could involve a QCM crystal coated with a specific receptor layer. This layer would be designed to have a high affinity for the this compound molecule. Upon introduction of a solution or vapor containing this compound, the molecules would bind to the receptor layer, increasing the mass on the crystal and causing a decrease in its resonance frequency. By monitoring this frequency change over time, the kinetics of the binding and unbinding processes can be studied.

Furthermore, Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is an advanced application of the QCM technique that simultaneously measures changes in both frequency and energy dissipation (ΔD). frontiersin.org The dissipation factor provides information about the viscoelastic properties of the adsorbed layer. nanoscience.com This would be particularly useful in characterizing the nature of the interaction between this compound and the sensor surface, distinguishing between a rigid, well-coupled layer and a soft, dissipative layer.

While specific experimental data for this compound is not available, the table below illustrates typical data that could be obtained from QCM experiments for the detection of analogous nitroaromatic compounds.

Coating Material Analyte Concentration/Vapor Pressure Frequency Shift (Δf in Hz) Detection Limit
Copper Phthalocyanine (CuPc)Nitroaromatics (general)Not specifiedNot specifiedNot specified
(OEP)MnCl (a metalloporphyrin)2,4-DinitrotrifluoromethoxybenzeneVaporSignificant response recordedNot specified
Poly(4-vinylbenzyl chloride) (PVBC)p-xyleneTrace levelsNot specifiedNot specified

This table is illustrative and based on findings for other nitroaromatic compounds and VOCs, as direct QCM data for this compound is not available in the cited literature. researchgate.netresearchgate.netmdpi.com

The development of a QCM-based sensor for this compound would require the identification or synthesis of a highly selective receptor. Molecular imprinting is one such technique that could be employed to create a polymer with cavities specifically shaped for the this compound molecule, enhancing the selectivity of the sensor.

Theoretical and Computational Chemistry Studies of Picryl Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. uni.lu DFT methods are routinely used to investigate the fundamental properties of chemical systems, from their geometry to their spectroscopic signatures. uni.luontosight.ai

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For picryl sulfone, a DFT calculation, for instance using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. nih.gov This process reveals the spatial arrangement of the two picryl rings relative to the central sulfone group.

The electronic structure of this compound is dominated by the six nitro (-NO2) groups and the sulfonyl (-SO2-) group. Both are powerful electron-withdrawing groups, which pull electron density from the phenyl rings. This creates a highly electron-deficient (electrophilic) character on the aromatic rings. Theoretical calculations on related picryl-containing molecules confirm the significant charge transfer and betaine-like electronic structure of the trinitrophenyl group. nih.gov A detailed analysis of the molecular electrostatic potential (MEP) would visually map these electron-rich and electron-deficient regions, highlighting the positively charged areas on the rings and the negative potential around the oxygen atoms of the nitro and sulfone groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, it is expected that the LUMO would be primarily localized on the electron-deficient picryl rings, a common feature in molecules containing the picryl moiety. The HOMO, conversely, would likely have significant contributions from the sulfone group and the phenyl rings. A small HOMO-LUMO gap would suggest higher reactivity, indicating that less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. Computational models allow for the precise calculation of these orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following values are illustrative for a molecule with the structural characteristics of this compound, as specific published data is scarce. The analysis is based on principles derived from studies on analogous compounds.

Molecular OrbitalDescriptionPredicted Energy Range (eV)Implication for Reactivity
HOMO Highest Occupied Molecular Orbital-8.0 to -10.0Represents the electron-donating capability. A lower energy indicates greater stability.
LUMO Lowest Unoccupied Molecular Orbital-3.0 to -5.0Represents the electron-accepting capability. A low energy indicates high electrophilicity.
Energy Gap (ΔE) LUMO Energy - HOMO Energy4.0 to 5.0A smaller gap suggests higher reactivity and lower kinetic stability.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in their electronically excited states. It is the method of choice for predicting electronic absorption spectra (like UV-Visible spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax). Given the presence of the highly conjugated and electron-deficient picryl groups, it is anticipated that the molecule would exhibit strong absorptions. Studies on other "push-pull" style molecules containing picryl groups have shown that the long-wavelength transitions are often characterized by intramolecular charge transfer (ICT). nih.gov A TD-DFT analysis of this compound would likely reveal similar charge-transfer transitions, where electron density moves from one part of the molecule to another upon photoexcitation.

Molecular Dynamics Simulations (General Applicability to Chemical Systems)

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This computational technique allows researchers to observe conformational changes, study solvent effects, and calculate thermodynamic properties that are inaccessible through static quantum mechanical calculations alone.

While specific MD simulations for this compound are not widely reported, the methodology is broadly applicable. An MD simulation could be used to study the flexibility of the this compound molecule, particularly the rotation around the C-S bonds that connect the phenyl rings to the sulfone group. In a condensed phase (e.g., in a solvent or a crystal lattice), MD can simulate intermolecular interactions, providing insight into how neighboring molecules influence each other's behavior, which is crucial for understanding the properties of materials.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured activity.

Predicting Chemical Reactivity Parameters

In the context of chemical reactivity, a QSAR approach could be developed to predict the reactivity of a series of related sulfone compounds. For instance, a study on 4-aminodiphenyl sulfones successfully used QSAR to correlate calculated conformational entropy with antibacterial potency.

For this compound and its analogues, one could develop a QSAR model to predict a specific reactivity parameter, such as the rate of a nucleophilic aromatic substitution reaction. This would involve:

Synthesizing a series of related sulfone compounds with varying substituents.

Experimentally measuring their reactivity.

Calculating a wide range of molecular descriptors for each compound using computational methods (e.g., HOMO/LUMO energies, partial atomic charges, molecular volume).

Using statistical methods to build an equation that links the descriptors to the observed reactivity.

Such a model would provide predictive power for new, unsynthesized compounds and offer insights into the key molecular features that govern their reactivity.

Mechanistic Insights from QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net For this compound and related nitroaromatic compounds, QSAR can provide mechanistic insights by identifying the key molecular descriptors that govern their behavior, such as reactivity or decomposition sensitivity.

While specific QSAR models exclusively for this compound are not extensively documented in public literature, the methodology has been widely applied to related sulfonamides and nitroaromatic compounds. nih.govnih.gov These studies establish a clear framework for how such a model for this compound would be developed. A QSAR study on this compound derivatives would involve calculating a variety of molecular descriptors. science.govresearchcommons.org

Key Descriptor Classes for a this compound QSAR Model:

Descriptor TypeExamplesPotential Insight for this compound
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentThe energy of the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be a critical descriptor, indicating the molecule's susceptibility to nucleophilic attack, a key step in many of its reactions.
Steric Molar refractivity, Molecular volume, Surface areaThese descriptors would quantify how the bulk of the molecule and any substituents influence its ability to fit into a crystal lattice or an active site, affecting packing density and interaction strength.
Topological Connectivity indices, Wiener indexThese indices relate to the molecule's branching and shape, which can be correlated with physical properties and reactivity pathways.
Thermodynamic Heat of formation, Gibbs free energyThese calculated values can be correlated with the compound's stability and the spontaneity of its decomposition reactions.

By building a regression model linking these descriptors to an observed activity (e.g., decomposition temperature or reaction rate), the resulting QSAR equation highlights the most influential factors. For instance, a strong correlation with LUMO energy would provide mechanistic evidence that the reaction's rate-determining step involves accepting electrons, typical of nucleophilic aromatic substitution. Similarly, correlations with specific atomic charges would point to the exact sites of reaction. scilit.com Such models can predict the properties of novel derivatives and offer a quantitative basis for understanding the underlying reaction mechanisms. researchgate.netfrontiersin.org

Intermolecular Interactions and Crystal Packing Studies

The arrangement of this compound molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Computational studies are essential for dissecting and quantifying these forces, which determine the crystal's density, stability, and sensitivity.

Hydrogen Bonding Networks

In the crystal structure of this compound, conventional hydrogen bonds (like O-H···O or N-H···O) are absent. However, the molecule's structure allows for the formation of a network of weak C-H···O hydrogen bonds. The oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups are highly electronegative and act as effective hydrogen bond acceptors. researchgate.net The aromatic protons on both the picryl and phenyl rings can act as weak hydrogen bond donors.

π-π Stacking Interactions

The presence of two aromatic rings in this compound makes π-π stacking a dominant feature of its crystal packing. nih.gov This interaction is particularly pronounced due to the complementary electronic nature of the two rings. The picryl ring is extremely electron-deficient because of the strong electron-withdrawing effect of its three nitro groups. The phenyl ring attached to the sulfone group is, by comparison, relatively electron-rich.

This electronic disparity favors a donor-acceptor type of π-π stacking. Computational studies on similar aromatic systems suggest that the preferred stacking geometry is likely to be offset or slipped-parallel, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion and maximize attractive dispersion forces. scirp.orgnih.gov These interactions are characterized by inter-planar distances of approximately 3.3 to 3.8 Å. The cumulative effect of these stacking interactions is a primary driving force in the crystal assembly, significantly influencing the material's density and thermal stability. scispace.comresearchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution across a molecule and predict its reactive behavior. nih.govrsc.org The MEP map of this compound provides clear insights into its intermolecular interactions and reactivity.

The map would show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): Intense negative potential is localized around the oxygen atoms of the sulfonyl and nitro groups. These regions are electron-rich and represent the sites most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): A large area of strong positive potential is expected over the face of the picryl ring, a direct consequence of the powerful electron-withdrawing nitro groups. This electron-deficient character makes the picryl ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Neutral/Moderately Negative Potential (Green): The phenyl ring attached to the sulfone group would exhibit a more neutral or moderately negative potential, typical of a standard benzene (B151609) ring.

Conceptual MEP Regions of this compound and Their Implications

Molecular RegionExpected Electrostatic PotentialChemical Implication
Oxygen atoms of NO₂ groupsStrongly NegativePrimary sites for hydrogen bonding and electrophilic interactions.
Oxygen atoms of SO₂ groupStrongly NegativeStrong hydrogen bond acceptor sites.
Face of the Picryl RingStrongly PositiveHighly susceptible to attack by nucleophiles (SNAr reactions).
Face of the Phenyl RingModerately Negative/NeutralSite for standard π-π stacking interactions.

This electrostatic landscape governs how this compound molecules interact with each other in the crystal lattice, favoring arrangements where the negative potential regions of one molecule are close to the positive potential regions of a neighbor. researchgate.net

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in exploring the potential reaction pathways of this compound. These studies allow for the detailed examination of transition states and intermediates that are often too transient to be observed experimentally. a-star.edu.sgnih.gov

Elucidation of Reaction Pathways

Theoretical calculations can elucidate the mechanisms of various reactions involving this compound, primarily its decomposition and its reactions with nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): Given the highly electron-deficient nature of the picryl ring, its reaction with nucleophiles is a key aspect of its chemistry. Computational modeling of the SNAr pathway would proceed as follows:

Reactant Complex: Modeling the initial approach of a nucleophile (e.g., an amine or hydroxide (B78521) ion) to the picryl ring.

Transition State 1: Locating the transition state for the nucleophilic attack on one of the unsubstituted carbons of the picryl ring. This is typically the rate-determining step. researchgate.net

Meisenheimer Intermediate: Characterizing the stability of the resulting σ-complex (a Meisenheimer-like intermediate), which is often a stable species in reactions involving picryl ethers. researchgate.netresearchgate.net

Transition State 2: Modeling the transition state for the departure of the leaving group (the phenyl sulfone moiety).

Product Complex: Calculating the energy of the final products.

Thermal Decomposition: For an energetic material like this compound, understanding its thermal decomposition is crucial. Computational studies can predict the initial steps of decomposition by calculating the Bond Dissociation Energies (BDEs) for the weakest bonds in the molecule. The C-NO₂ bond is often the trigger linkage in nitroaromatic explosives. However, the C-S bonds of the sulfone group are also candidates for initial cleavage. A proposed decomposition pathway, analogous to that of picryl cellulose (B213188) cdnsciencepub.com, could involve the initial scission of a C-S or C-N bond, leading to the formation of radical species. researchgate.net DFT calculations can model these radical intermediates and follow their subsequent reaction pathways, such as hydrogen abstraction or further fragmentation, to predict the final decomposition products.

Transition State Analysis and Energy Barriers

Information regarding the transition state analysis and associated energy barriers for the decomposition or other reactions of this compound is not available in the public domain based on the conducted searches. Computational chemistry studies, which are essential for determining the geometries of transition states and calculating the activation energy barriers, have not been published or indexed in accessible scientific literature. General principles suggest that as an energetic material, this compound likely has a relatively low activation barrier for decomposition, a characteristic feature of explosive compounds. wikipedia.org However, specific quantitative values from computational models are required for a detailed analysis.

Kinetic and Thermodynamic Parameters from Computation

Detailed computational studies providing kinetic and thermodynamic parameters for this compound are not publicly available. While some reference books on explosives list thermodynamic data like enthalpy of formation for many compounds, specific computed values for this compound, or kinetic parameters such as rate constants derived from computational models, could not be located. vdoc.pubarchive.org Such data is critical for understanding the reaction dynamics and stability of the molecule under various conditions.

Applications of Picryl Sulfone in Chemical Research

Reagent in Bioconjugation and Protein Modification Studies

Bioconjugation techniques are essential for creating complex biomolecules with enhanced properties and functionalities. Picryl sulfone derivatives, particularly picrylsulfonic acid (2,4,6-trinitrobenzenesulfonic acid or TNBSA), are pivotal reagents in this field for their ability to react with specific functional groups on proteins and other biomolecules.

Hapten Chemistry and Conjugate Formation Mechanisms

In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The picryl group serves as a potent hapten. When this compound or picryl chloride reacts with a protein, it forms a picryl-protein conjugate. ontosight.aifrontiersin.org This conjugate, now immunogenic, can be used to study the mechanisms of the immune response, including T-cell activation and antibody production. ontosight.ai

The formation of these conjugates involves the covalent binding of the hapten to the carrier protein. frontiersin.org The highly electrophilic picryl group readily reacts with nucleophilic side chains of amino acids in the protein, such as the primary amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues. frontiersin.orgthermofisher.com This reaction results in a stable bond, creating a new antigen that the immune system can recognize. ontosight.aifrontiersin.org The process of haptenation is crucial for investigating immune tolerance, hypersensitivity reactions, and for developing models of inflammatory diseases. ontosight.aicaymanchem.com For instance, picryl chloride has been used to form conjugates with erythrocyte membrane proteins to study contact dermatitis. nih.gov

The mechanism of conjugate formation is a key area of study. For example, research has demonstrated that picryl chloride can conjugate with red cell membranes both in vitro and in vivo. nih.gov Furthermore, specific T suppressor factors that are generated in response to picrylsulfonic acid can be purified using affinity chromatography with picryl-albumin sepharose beads, highlighting the specific interaction between the hapten and the immune system components. nih.gov

Amino Group Quantification Methodologies using Picrylsulfonic Acid

Picrylsulfonic acid (TNBSA) is a widely used reagent for the quantification of primary amino groups in proteins and peptides. caymanchem.com The reaction of TNBSA with a primary amine results in the formation of a highly colored trinitrophenyl (TNP) derivative, which has a strong absorbance at 335 nm. caymanchem.com This colorimetric method provides a sensitive and rapid means to determine the concentration of free amino groups.

The methodology involves incubating the sample containing the protein or peptide with a solution of TNBSA under controlled pH and temperature conditions. nih.gov The reaction is typically carried out in a sodium bicarbonate buffer at a pH of 8.5 and a temperature of 37°C. nih.gov After the reaction is complete, the absorbance of the resulting solution is measured, and the concentration of amino groups is determined by comparison to a standard curve generated with a known amine-containing compound. It is important to avoid buffers containing primary amines, such as Tris and glycine, as they will interfere with the assay.

This method has been applied in various research contexts, such as assessing the modification of primary amines in carboxymethyl lysine and quantifying the introduction of amino groups onto solid supports for enzyme immobilization. nih.govsigmaaldrich.com

Synthetic Intermediates and Building Blocks in Organic Synthesis

The unique chemical properties of this compound and its derivatives make them valuable intermediates and building blocks in organic synthesis, enabling the construction of complex molecular structures.

Utility in C-C and C-X Bond Construction

The electron-withdrawing nature of the three nitro groups on the picryl ring makes the sulfone group a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net For instance, the reaction of picryl benzoate (B1203000) derivatives with aniline (B41778) in methanol (B129727) can proceed through either acyl-oxygen or aryl-oxygen bond cleavage, the latter being an SNAr mechanism where the aryloxy group is substituted. researchgate.net

Recent advancements have shown that sulfones can act as electrophiles in cross-electrophile coupling reactions. For example, difluoromethyl 2-pyridyl sulfone has been used in nickel-catalyzed cross-electrophile coupling with (hetero)aryl bromides to form C-CF2H bonds. chemrxiv.orgchemrxiv.org This highlights the potential of sulfone reagents in constructing challenging C-C bonds under mild conditions. chemrxiv.org The synthesis of vinyl sulfones through various C-S coupling reactions further demonstrates the versatility of sulfone chemistry in creating valuable synthetic intermediates. organic-chemistry.org

Precursors for Complex Molecular Architectures

The reactivity of this compound derivatives allows for their use as precursors in the synthesis of more complex molecules. The picryl group can be introduced into a molecule and later modified or removed, making it a useful functional group in a multi-step synthesis. The ability to form various bonds and the predictable reactivity of these compounds make them reliable building blocks for constructing intricate molecular frameworks. rushim.ruacs.org

Research on Electrophilic Reagents and Covalent Chemistry

This compound and related compounds are excellent models for studying the behavior of electrophilic reagents and the principles of covalent chemistry. Their high reactivity towards nucleophiles allows for detailed kinetic and mechanistic studies of substitution and addition reactions. researchgate.netdss.go.th

Sulfones, in general, are a class of reagents that have gained significant attention in organocatalysis, where they can act as both nucleophiles and electrophiles. rsc.org Specifically, vinyl sulfones are potent electrophiles. rsc.org The study of sulfone electrophiles is crucial for developing new synthetic methodologies. For instance, research into heteroaromatic sulfones has identified them as a new class of thiol-selective reagents, which are important for bioconjugation and proteomics. nih.gov The development of such selective reagents is essential for avoiding cross-reactivity with other nucleophilic residues in complex biological systems. nih.gov The investigation of sulfone reactivity, including factors that influence it like coordination to metal cations, is an active area of research that promises to expand the toolkit of synthetic chemists. chemrxiv.org

Role in Cysteine S-Arylation Reactions

The selective chemical modification of proteins is a cornerstone of chemical biology, enabling the study of protein function and the development of novel therapeutics. Cysteine, with its nucleophilic thiol group, is a common target for such modifications. nih.gov The S-arylation of cysteine residues—the formation of a covalent bond between the sulfur atom of cysteine and an aromatic ring—is a key strategy for creating stable protein bioconjugates. nih.govnih.gov

Heteroaryl sulfones have emerged as powerful reagents for achieving metal-free S-arylation of cysteine residues under mild and biocompatible conditions. nih.govchemrxiv.org These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of cysteine acts as the nucleophile. mit.edu The efficiency of this reaction is highly dependent on the electrophilicity of the aromatic ring, which must be "activated" by the presence of strong electron-withdrawing groups. mit.edu

This compound, which is bis(2,4,6-trinitrophenyl) sulfone, is exceptionally well-suited for this role. Its structure features two phenyl rings, each substituted with three nitro (-NO₂) groups. The nitro groups, along with the central sulfonyl (-SO₂-) group, are potent electron-withdrawing moieties. This intense electron withdrawal dramatically increases the electrophilicity of the carbon atoms on the aromatic rings, making them highly susceptible to nucleophilic attack by the cysteine thiol. This high reactivity allows the S-arylation reaction to proceed rapidly and efficiently at neutral pH, a critical requirement for maintaining the structural integrity of proteins during modification. nih.govchemrxiv.org The resulting thioether linkage is significantly more stable than the adducts formed by other common cysteine modification reagents, such as maleimides. nih.gov

Table 1: Key Components in the S-Arylation of Cysteine with this compound

RoleComponentRationale
Electrophile This compoundThe 2,4,6-trinitrophenyl groups are highly electron-deficient, activating the molecule for nucleophilic attack.
Nucleophile Cysteine ResidueThe thiol (-SH) group is a strong nucleophile that attacks the electron-deficient aromatic ring.
Product S-arylated CysteineA stable thioether bond is formed between the protein and the picryl group.

Electrophilic Character in Organic Transformations

The utility of this compound in chemical reactions is fundamentally derived from its pronounced electrophilic nature. An electrophile is a chemical species that is attracted to electrons and participates in a reaction by accepting an electron pair. In organic chemistry, the sulfone functional group (R-S(=O)₂-R') is recognized as being electron-withdrawing. wikipedia.org This property can render adjacent atoms electrophilic. For instance, vinyl sulfones are well-known electrophiles that act as Michael acceptors in conjugate addition reactions. wikipedia.org

In this compound, the electrophilic character is exceptionally amplified. The molecule consists of a central sulfonyl group bonded to two picryl (2,4,6-trinitrophenyl) rings. Each picryl group contains three nitro groups, which are among the most powerful electron-withdrawing groups used in organic chemistry. The cumulative effect of these six nitro groups, in conjunction with the sulfonyl bridge, creates a profound electron deficiency on the aromatic rings.

This severe electron deficiency makes this compound a powerful electrophile, highly reactive towards nucleophiles. This is the basis for its role in the SNAr reactions discussed previously, where even moderately strong nucleophiles like the thiol group of cysteine can readily attack the aromatic ring. nih.govmit.edu This strong electrophilic character drives its utility in various organic transformations where the introduction of a picryl group is desired.

Development of Analytical Reagents

Analytical reagents are chemicals used to detect, identify, or quantify other substances, with sensitivity and selectivity being their most important characteristics. This compound's high reactivity and its ability to covalently attach to other molecules make it a valuable tool in the development of specialized analytical reagents, particularly in the field of immunology. who.int

A key application is its use as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. aptamergroup.com By itself, this compound is too small to be recognized by the immune system. However, due to its high electrophilicity, it readily conjugates with nucleophilic amino acid residues (like cysteine or lysine) on the surface of proteins. nih.gov

This process, known as picrylation, creates a hapten-carrier conjugate (e.g., picryl-albumin). This new conjugate can be used as an antigen to immunize animals and generate antibodies specific to the picryl group. who.intnih.gov These antibodies can then be used in various immunoassays (like ELISA) to detect or quantify molecules that have been labeled with the picryl group. In this context, this compound functions as a molecular tag, allowing for the sensitive detection and analysis of other substances. rsc.org This method has been instrumental in studying immune responses, including contact sensitivity and the function of T-cells. nih.gov

Table 2: Application of this compound as a Hapten in Analytical Assays

StepActionPurpose
1. Conjugation This compound is reacted with a carrier protein (e.g., albumin).To create a picryl-protein conjugate that is large enough to be immunogenic. aptamergroup.comnih.gov
2. Immunization The conjugate is introduced into an animal model.To generate a specific antibody response against the picryl hapten. who.int
3. Assay Development The resulting anti-picryl antibodies are isolated.To use as the primary detection component in an immunoassay format (e.g., ELISA). rsc.org
4. Detection The antibodies are used to detect picryl-labeled target molecules.To enable sensitive and specific quantification or identification of the target.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Picryl Sulfone Analogues

The development of new and efficient methods for the synthesis of this compound and its analogues is a cornerstone of future research. While traditional methods involving the reaction of picryl chloride with arylthiolates followed by oxidation have been established, the focus is now shifting towards more versatile and sustainable approaches. researchgate.nettandfonline.com

One promising avenue is the exploration of novel catalytic systems for the construction of the sulfone bridge. This could involve the use of transition-metal catalysts to facilitate the coupling of picryl derivatives with a wider range of sulfur-containing reagents, offering access to a greater diversity of analogues. cas.cn Furthermore, the development of one-pot or tandem reaction sequences that combine multiple synthetic steps would significantly improve the efficiency and atom economy of these syntheses. nih.gov The synthesis of novel 1,1-diaryl vinyl-sulfone analogues of combretastatin (B1194345) CA-4 via the Suzuki-Miyaura coupling method is a recent example of how modern synthetic strategies are being applied to create complex sulfone derivatives. researchgate.net

Another area of interest is the late-stage functionalization of the picryl ring itself. This would allow for the introduction of various substituents onto a pre-formed this compound scaffold, enabling the rapid generation of a library of analogues for screening and optimization of desired properties. Researchers are also exploring greener synthetic routes, for instance, using urea-hydrogen peroxide and phthalic anhydride (B1165640) for a metal-free oxidation of sulfides to sulfones. organic-chemistry.org

Exploration of Undiscovered Reactivity Pathways

While the nucleophilic aromatic substitution (SNAr) reactivity of this compound is well-documented, there remains a vast, underexplored landscape of its chemical behavior. ontosight.airesearchgate.net Future research will likely focus on uncovering and harnessing novel reactivity pathways to expand the synthetic utility of this compound.

One area ripe for investigation is the exploration of radical-mediated reactions involving this compound. The electron-deficient nature of the picryl group could make the sulfone susceptible to radical addition or substitution reactions under specific conditions. researchgate.net The development of photoredox catalysis could provide a powerful tool to access these previously inaccessible reaction pathways, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Furthermore, the potential for this compound to participate in pericyclic reactions, such as cycloadditions, is an intriguing possibility that warrants investigation. rsc.org The unique electronic properties of the picryl moiety could influence the regio- and stereoselectivity of such transformations. The study of divergent reactivity pathways, where identical starting materials can lead to different products by controlling reaction conditions (e.g., one- versus two-electron pathways), is another exciting frontier. rsc.org Uncovering these undiscovered pathways will not only deepen our fundamental understanding of this compound's reactivity but also open up new avenues for its application in complex molecule synthesis.

Advanced Characterization Techniques for Dynamic Processes in this compound Chemistry

A thorough understanding of the dynamic processes that govern the reactions of this compound is crucial for controlling its reactivity and designing new applications. Future research will increasingly rely on advanced characterization techniques to probe reaction mechanisms and intermediates in real-time.

High-resolution spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will be invaluable for monitoring the progress of reactions and identifying transient species. acs.orgarakmu.ac.irresearchgate.net These techniques can provide detailed information about the structural changes that occur during a chemical transformation. For instance, two-dimensional NMR techniques can elucidate the precise chemical structure of complex molecules. acs.org

The application of advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will enable the detection and characterization of reaction intermediates and products with high sensitivity and accuracy. niscpr.res.in Furthermore, techniques like X-ray crystallography will continue to be essential for determining the precise three-dimensional structures of this compound derivatives and their reaction products, providing critical insights into structure-reactivity relationships. arakmu.ac.ir The use of techniques like electron paramagnetic resonance (EPR) will be crucial for studying radical pathways and identifying potential artifacts. researchgate.net

Integration of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research, and this compound chemistry is no exception. mdpi.comrsc.orgosf.io These powerful computational tools can accelerate the discovery and development of new this compound derivatives with desired properties.

ML models can be trained on existing experimental data to predict the reactivity, properties, and even the synthetic accessibility of novel this compound analogues. scispace.com This can significantly reduce the time and resources required for experimental screening by prioritizing the most promising candidates for synthesis and testing. AI can also be employed to analyze complex datasets from high-throughput screening experiments, identifying subtle structure-activity relationships that may not be apparent through traditional analysis methods. nih.gov

Computational Design of this compound Derivatives with Tuned Reactivity

Computational chemistry provides a powerful toolkit for the rational design of this compound derivatives with precisely tuned reactivity. acs.org Density functional theory (DFT) calculations, for example, can be used to model the electronic structure and predict the reactivity of different this compound analogues. researchgate.net This allows researchers to systematically investigate the effects of different substituents on the reactivity of the molecule without the need for extensive experimental synthesis. researchgate.net

By computationally screening a virtual library of this compound derivatives, researchers can identify candidates with optimized properties for specific applications. researchgate.net For instance, it is possible to design derivatives with enhanced reactivity towards a particular nucleophile or with altered selectivity in a given reaction. u-szeged.hu Computational studies can also provide valuable insights into the reaction mechanisms of this compound, helping to elucidate the factors that govern its reactivity and selectivity. acs.orgresearchgate.net This knowledge can then be used to design new catalysts or reaction conditions that favor a desired outcome. The computational docking of newly synthesized compounds is also a powerful tool to predict their biological activity. nih.govsemanticscholar.org

The synergy between computational design and experimental validation will be a key driver of innovation in this compound chemistry. By using computational methods to guide experimental efforts, researchers can accelerate the discovery of new this compound derivatives with tailored reactivity and functionality, paving the way for their use in a wide range of scientific and technological applications.

Q & A

Q. What are the optimal experimental conditions for synthesizing picryl sulfone, and how do reaction parameters influence yield and purity?

To design synthesis protocols, researchers should systematically vary parameters (e.g., temperature, solvent polarity, molar ratios) and analyze outcomes via HPLC or NMR for purity quantification . For example, a fractional factorial design can isolate critical variables. Comparative studies using sulfonylation agents (e.g., chlorosulfonic acid vs. sulfonic anhydrides) should report yield discrepancies and side-product profiles. Standardize reporting using frameworks like PICOT (Population: reactants; Intervention: reaction conditions; Comparison: alternative methods; Outcome: yield/purity) .

Q. How can spectroscopic techniques (e.g., FTIR, Raman) distinguish this compound from structurally similar sulfonyl compounds?

Methodological approaches include:

  • Creating a reference spectral library for nitroaromatic sulfones, emphasizing characteristic peaks (e.g., S=O stretching at 1150–1300 cm⁻¹, NO₂ symmetric/asymmetric vibrations).
  • Applying principal component analysis (PCA) to differentiate overlapping spectral regions .
  • Validating results against X-ray crystallography data to confirm structural assignments .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Follow hazard mitigation frameworks:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact (refer to SDS guidelines for diphenyl sulfone analogs ).
  • Implement waste disposal protocols for nitroaromatic byproducts (e.g., neutralization before incineration) .
  • Monitor thermal stability via differential scanning calorimetry (DSC) to prevent unintended exothermic decomposition .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what methodological challenges arise in elucidating its metabolic pathways?

Advanced studies require:

  • Hypothesis-driven design : Test whether this compound inhibits specific enzymes (e.g., cytochrome P450) using kinetic assays with control groups for sulfone derivatives .
  • Contradiction resolution : Address conflicting data (e.g., pro- vs. anti-metastatic effects observed in methyl sulfone studies ) by standardizing cell lines, hypoxia conditions, and dose-response metrics.
  • Multi-omics integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathway perturbations .

Q. What statistical frameworks are most effective for analyzing contradictory data on this compound’s environmental persistence and toxicity?

  • Apply mixed-effects models to account for variability in soil composition, microbial activity, and pH levels across studies .
  • Use meta-analysis tools (e.g., RevMan) to reconcile discrepancies in ecotoxicological IC50 values, with subgroup analyses for aquatic vs. terrestrial organisms .
  • Validate reproducibility via inter-laboratory studies, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational modeling predict this compound’s reactivity in novel applications (e.g., energetic materials or photoactive catalysts)?

  • Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict thermal/kinetic stability .
  • Validate models against experimental shock sensitivity tests (e.g., drop-weight impact apparatus) and UV-vis spectra for photoactivity .
  • Address limitations (e.g., solvent effects in DFT) by comparing gas-phase vs. solvated simulations .

Q. What experimental designs mitigate bias when assessing this compound’s allelopathic potential in plant systems?

  • Adopt randomized block designs with triplicate trials to control for soil heterogeneity .
  • Quantify allelochemical effects using inhibition indices (e.g., germination rate, root elongation) and ANOVA with Tukey post-hoc tests (α = 0.05) .
  • Compare results to structurally related sulfones (e.g., dimethyl sulfone) to isolate picryl-specific mechanisms .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

  • Document raw data and analytical workflows in appendices, including spectra, chromatograms, and statistical code .
  • Pre-register hypotheses and protocols on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Q. What frameworks ensure ethical rigor in studies involving this compound’s biomedical applications?

  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .
  • For in vivo studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines for reporting animal research .

Data Presentation and Publication

Q. How can researchers effectively present complex data on this compound in scholarly manuscripts?

  • Use tables to compare synthetic yields, spectral assignments, or toxicity metrics across studies (Example Table 1).
  • Annex raw datasets, spectra, and computational inputs in supplementary materials, following journal-specific guidelines .

Example Table 1: Comparison of this compound Synthesis Methods

MethodYield (%)Purity (%)Key Side Products
Chlorosulfonic Acid7298Nitrophenol isomers
Sulfonic Anhydride8595Sulfonic acid byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.